ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes aromatic rings, an ester group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction with an aldehyde.
Attachment of the Anilino Group: The anilino group can be attached through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
Ethyl 5-[2-(benzyloxy)benzylidene]-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but different substituents.
Ethyl 2-{[((2E)-2-{4-[(3-methylbenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a hydrazino group and a benzothiophene ring.
Properties
Molecular Formula |
C30H29NO4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H29NO4S/c1-4-21-9-13-24(14-10-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-22-11-15-25(16-12-22)35-19-23-8-6-7-20(3)17-23/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29? |
InChI Key |
OFMSTBFQJDJJNE-MPXGMWJOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
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